molecular formula C20H42ClNO B14570219 4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride CAS No. 61515-80-8

4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride

Cat. No.: B14570219
CAS No.: 61515-80-8
M. Wt: 348.0 g/mol
InChI Key: VEQJPALHOBUWEB-UHFFFAOYSA-N
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Description

4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an undecyl chain and a butanol group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Undecylpiperidin-1-yl)butan-1-ol typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the alkylation of piperidine with an undecyl halide to form 4-undecylpiperidine.

    Addition of Butanol Group: The next step involves the reaction of 4-undecylpiperidine with a butanol derivative under basic conditions to introduce the butanol group at the 1-position of the piperidine ring.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: :

Properties

CAS No.

61515-80-8

Molecular Formula

C20H42ClNO

Molecular Weight

348.0 g/mol

IUPAC Name

4-(4-undecylpiperidin-1-yl)butan-1-ol;hydrochloride

InChI

InChI=1S/C20H41NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-20-14-17-21(18-15-20)16-11-12-19-22;/h20,22H,2-19H2,1H3;1H

InChI Key

VEQJPALHOBUWEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CCN(CC1)CCCCO.Cl

Origin of Product

United States

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